molecular formula C20H19N3O2 B11338887 2-((1-isopropyl-2-oxoindolin-3-yl)methyl)quinazolin-4(3H)-one

2-((1-isopropyl-2-oxoindolin-3-yl)methyl)quinazolin-4(3H)-one

Cat. No.: B11338887
M. Wt: 333.4 g/mol
InChI Key: CEBBISLBPCVGHY-UHFFFAOYSA-N
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Description

2-{[2-OXO-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-OXO-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the quinazolinone ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-OXO-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{[2-OXO-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological systems.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-{[2-OXO-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that the compound binds to, thereby exerting its effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety.

    Quinazolinone Derivatives: Compounds like quinazoline and methaqualone share the quinazolinone structure.

Uniqueness

What sets 2-{[2-OXO-1-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOL-3-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE apart is the combination of both indole and quinazolinone moieties in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential not seen in simpler compounds.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(2-oxo-1-propan-2-yl-3H-indol-3-yl)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H19N3O2/c1-12(2)23-17-10-6-4-7-13(17)15(20(23)25)11-18-21-16-9-5-3-8-14(16)19(24)22-18/h3-10,12,15H,11H2,1-2H3,(H,21,22,24)

InChI Key

CEBBISLBPCVGHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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